molecular formula C10H9N3OS B2934005 N-(6-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide CAS No. 1408192-69-7

N-(6-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B2934005
CAS No.: 1408192-69-7
M. Wt: 219.26
InChI Key: CFTZXHOHBHPUGN-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 6th position, a thiazole ring, and a carboxamide group. The unique structure of this compound makes it a valuable candidate for various scientific research applications, including its potential use in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with thioamide derivatives under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the carboxamide bond .

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available precursors. The process often includes steps such as esterification, cyclization, and amidation, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(6-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(6-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, thereby modulating their activity. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, leading to the disruption of signaling pathways involved in cell proliferation and survival . Additionally, its antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis .

Comparison with Similar Compounds

  • 2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine
  • 2-(Pyridin-2-yl)pyrimidine derivatives

Comparison: N-(6-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide is unique due to its thiazole ring, which imparts distinct electronic and steric properties compared to similar compounds like pyridinylpyrimidines. This uniqueness enhances its binding affinity and specificity towards certain biological targets, making it a more potent candidate in medicinal chemistry .

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c1-7-3-2-4-9(12-7)13-10(14)8-5-15-6-11-8/h2-6H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTZXHOHBHPUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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